

CD73-IN-14: A Technical Guide to its Biological Activity and Function

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Compound of Interest

Compound Name: CD73-IN-14

Cat. No.: B10856132

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This guide provides an in-depth overview of the biological activity and function of **CD73-IN-14**, a potent and selective inhibitor of the ecto-5'-nucleotidase (CD73) enzyme. CD73 plays a critical role in tumor immune evasion by producing immunosuppressive adenosine in the tumor microenvironment. Inhibition of this enzyme is a promising strategy in cancer immunotherapy.

Core Biological Activity of CD73-IN-14

CD73-IN-14, also referred to as compound 49 in its discovery publication, is a nucleoside inhibitor designed to be potent, selective, and orally bioavailable. Its primary biological function is the inhibition of the enzymatic activity of CD73, which catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine. By blocking this crucial step, **CD73-IN-14** effectively reduces the concentration of immunosuppressive adenosine in the tumor microenvironment, thereby enhancing anti-tumor immune responses.^{[1][2]}

The key outcomes of **CD73-IN-14**'s biological activity include:

- **Reversal of AMP-mediated immune suppression:** The inhibitor has been shown to reverse the suppressive effects of AMP on CD8+ T cells.^{[1][2]}
- **Increased tumor-infiltrating lymphocytes:** In preclinical models, oral administration of **CD73-IN-14** leads to an increase in the number of tumor-infiltrating CD8+ T cells, which are critical for anti-tumor immunity.

- Anti-tumor efficacy: The compound has demonstrated significant anti-tumor activity in vivo, both as a single agent and in combination with other cancer therapies like chemotherapy and checkpoint inhibitors.[\[2\]](#)

Quantitative Data

The following tables summarize the key quantitative data for **CD73-IN-14**, providing insights into its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency of **CD73-IN-14**

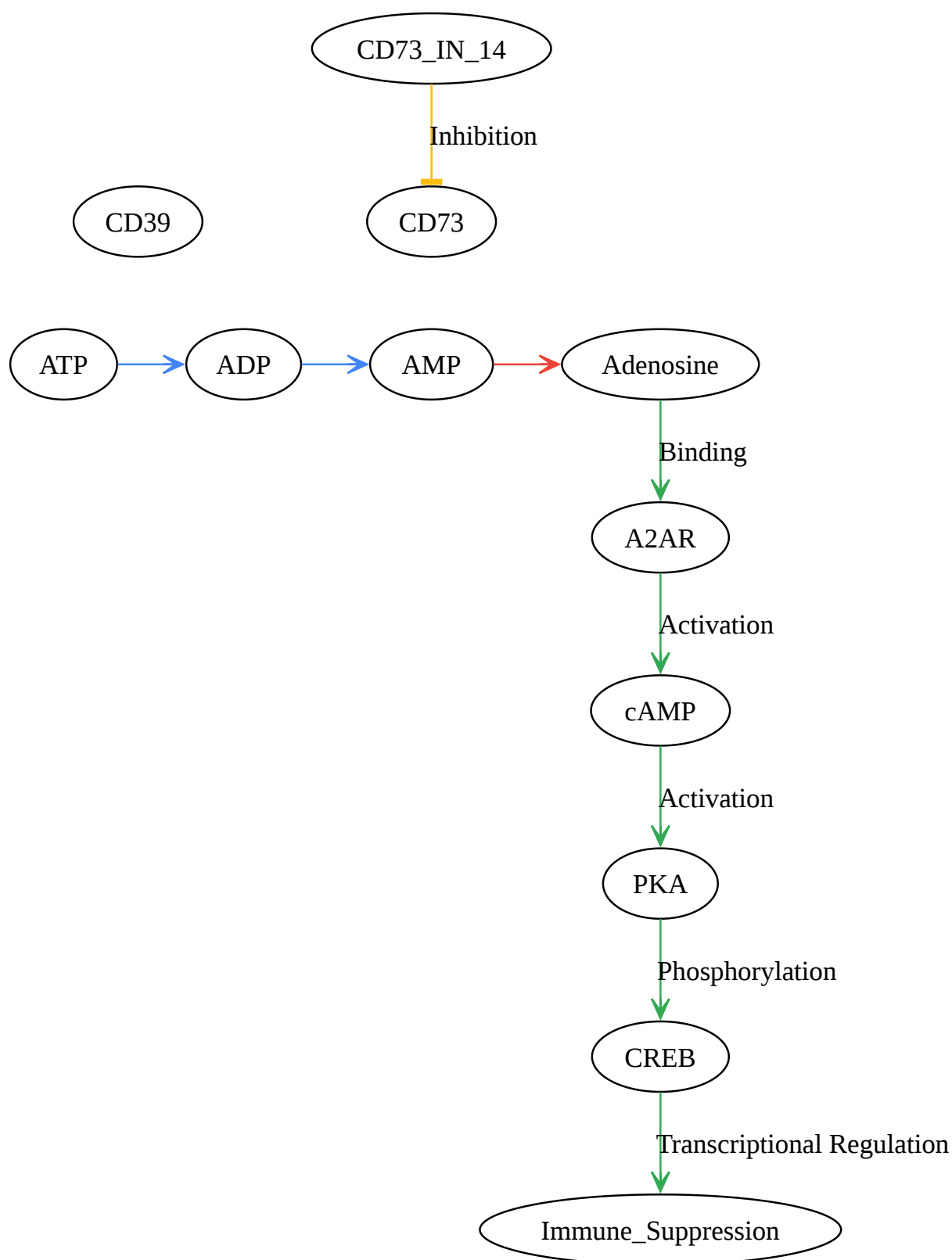
Parameter	Value	Species	Assay Conditions	Reference
IC50	0.17 nM	Human	Recombinant human CD73 enzyme inhibition assay	[1]

Table 2: Pharmacokinetic Properties of **CD73-IN-14** in Rats

Dose (mg/kg, p.o.)	Cmax (ng/mL)	Tmax (h)	AUC (ng*h/mL)	Bioavailability (%)	Reference
5	136	0.5	258	38	[1]
25	845	1.0	2,160	64	[1]

Signaling Pathways

CD73 is a central node in the purinergic signaling pathway, which regulates a wide range of physiological and pathological processes, including immune responses. The inhibition of CD73 by **CD73-IN-14** modulates this pathway to favor an anti-tumor immune response.



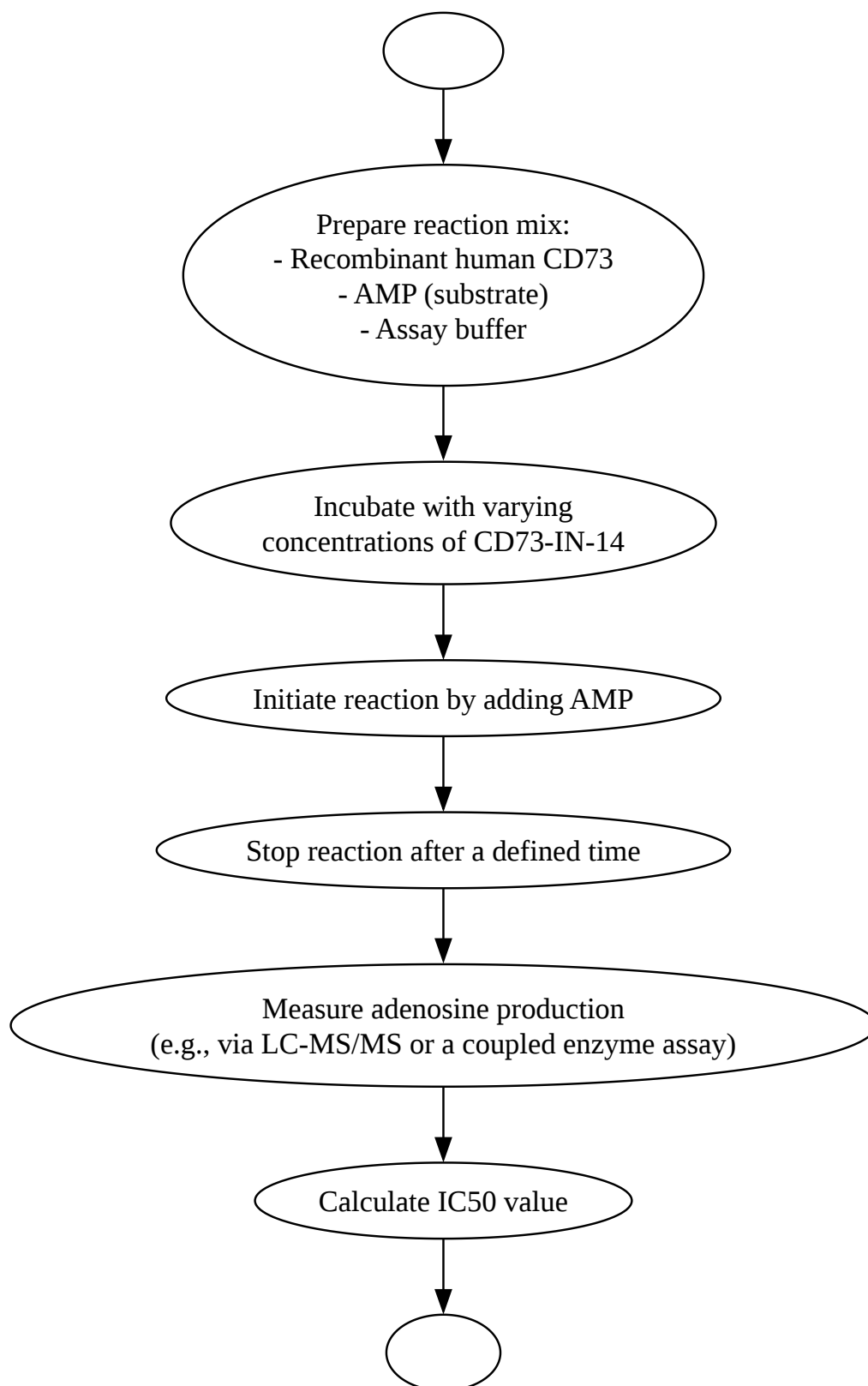
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Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of **CD73-IN-14**.

CD73 Enzyme Inhibition Assay

This assay quantifies the ability of **CD73-IN-14** to inhibit the enzymatic activity of CD73.



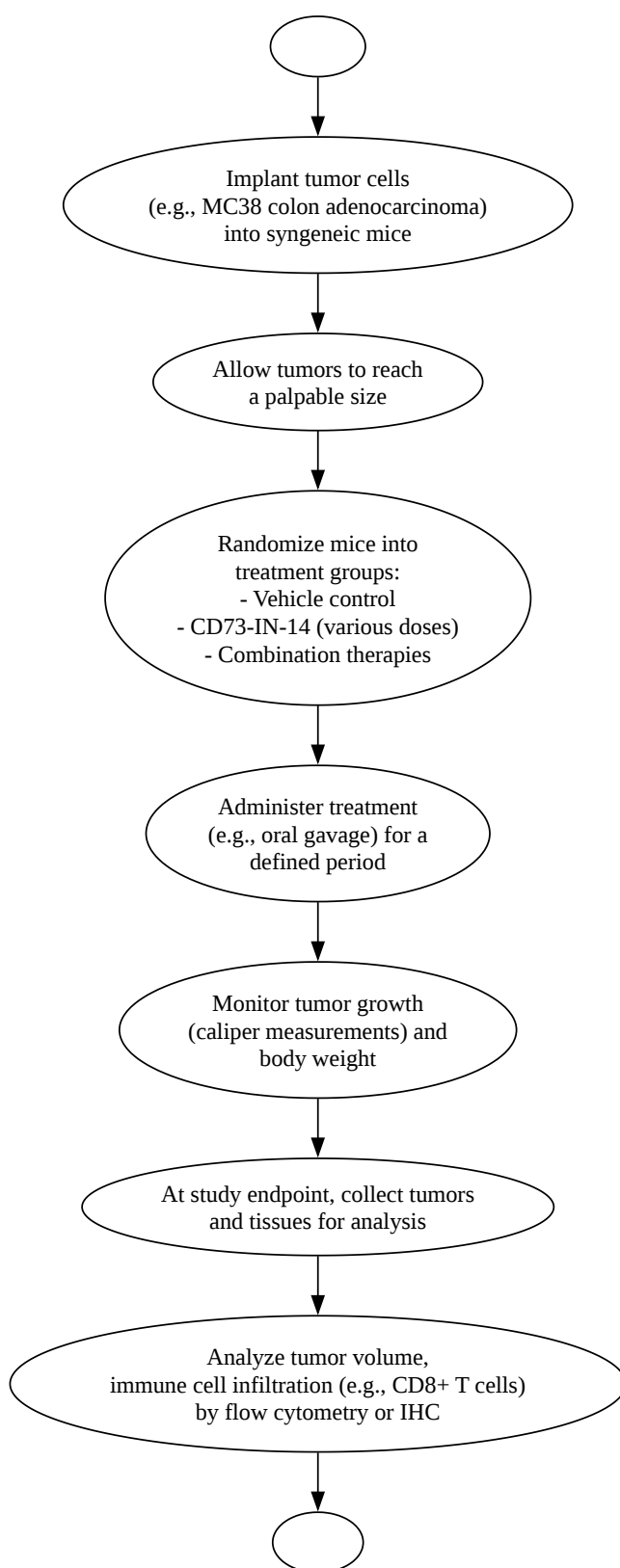
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Methodology:

- **Reagent Preparation:** A reaction mixture is prepared containing recombinant human CD73 enzyme in a suitable assay buffer.
- **Compound Incubation:** The enzyme is pre-incubated with a serial dilution of **CD73-IN-14** for a specified period.
- **Reaction Initiation:** The enzymatic reaction is initiated by the addition of the substrate, adenosine monophosphate (AMP).
- **Reaction Termination:** The reaction is stopped after a defined time interval.
- **Product Detection:** The amount of adenosine produced is quantified. This can be achieved through various methods, such as liquid chromatography-mass spectrometry (LC-MS/MS) or a coupled enzyme assay that detects the phosphate by-product.
- **Data Analysis:** The percentage of inhibition at each concentration of **CD73-IN-14** is calculated, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

In Vivo Tumor Model Studies

These studies evaluate the anti-tumor efficacy of **CD73-IN-14** in a living organism.



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Methodology:

- **Tumor Cell Implantation:** A known number of tumor cells (e.g., MC38 murine colon adenocarcinoma cells) are subcutaneously implanted into syngeneic mice.
- **Tumor Growth:** Tumors are allowed to grow to a predetermined size.
- **Group Randomization:** Mice are randomized into different treatment groups, including a vehicle control group and groups receiving different doses of **CD73-IN-14**.
- **Treatment Administration:** **CD73-IN-14** is administered orally according to a defined dosing schedule.
- **Monitoring:** Tumor volume and the general health of the mice are monitored regularly.
- **Endpoint Analysis:** At the conclusion of the study, tumors are excised, and tissues are collected for further analysis. This typically includes measuring the final tumor volume and characterizing the immune cell infiltrate, with a particular focus on CD8+ T cells, using techniques like flow cytometry and immunohistochemistry (IHC).

Conclusion

CD73-IN-14 is a highly potent and orally bioavailable inhibitor of CD73 that has demonstrated significant anti-tumor activity in preclinical models. Its mechanism of action, centered on the inhibition of immunosuppressive adenosine production, makes it a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other anti-cancer agents. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working in the field of immunology.

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References

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